molecular formula C17H11F3N4O4S B2470267 N-(5-nitrothiazol-2-yl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide CAS No. 941884-95-3

N-(5-nitrothiazol-2-yl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2470267
CAS RN: 941884-95-3
M. Wt: 424.35
InChI Key: HRRKCNYESDBLTN-UHFFFAOYSA-N
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Description

This compound is a derivative of N-(5-Nitrothiazol-2-yl)-carboxamido . It has been studied for its potential as an inhibitor of the SARS-CoV-2 main protease .

Scientific Research Applications

Antitubercular Activity

Research on derivatives of 2-amino-5-nitrothiazole, a component related to the core structure of the compound, has demonstrated significant antitubercular activity. A study synthesizing a series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide showed these compounds exhibited promising antitubercular efficacy against M. tuberculosis, hinting at the potential of structurally related compounds in tuberculosis treatment research (Samadhiya, Sharma, & Srivastava, 2013).

Antimicrobial Activity

Compounds with a similar nitrothiazole moiety have been reported to possess antimicrobial properties. The synthesis and antimicrobial evaluation of new pyridothienopyrimidines and pyridothienotriazines, for instance, demonstrate the broad applicability of nitrothiazole derivatives in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Fluorescent Properties for Textile Application

Another study focused on the fluorescent properties of 7H-benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives, showcasing the potential use of nitrothiazole-related compounds in textile applications, particularly as fluorescent whiteners (Rangnekar & Shenoy, 1987).

Antioxidant Activity

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including nitro and nitroso substituents, demonstrated antioxidant activities. This suggests the structural fragments related to the compound could be explored for antioxidant applications, contributing to the development of novel antioxidants (Tumosienė et al., 2019).

Anticancer Evaluation

Metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been synthesized and evaluated for anti-cancer properties, indicating the potential of nitrothiazole derivatives in cancer research. The complexes showed significant toxicity against human colon carcinoma cells, underscoring the relevance of such compounds in developing anticancer agents (Rizk, Emara, & Mahmoud, 2021).

Antipsychotic Agents

Exploration of heterocyclic carboxamides as potential antipsychotic agents, including structures related to the 1,4-dihydropyridine motif, provides insight into the application of such compounds in the development of antipsychotic medication. These studies highlight the compound's potential in addressing psychiatric disorders (Norman et al., 1996).

Future Directions

The future directions for the study of this compound could include further investigation of its potential as an inhibitor of the SARS-CoV-2 main protease . Additionally, its physical and chemical properties, safety and hazards, and specific synthesis process could be areas of future research.

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O4S/c18-17(19,20)12-3-1-2-10(6-12)8-23-9-11(4-5-13(23)25)15(26)22-16-21-7-14(29-16)24(27)28/h1-7,9H,8H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRKCNYESDBLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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